molecular formula C16H15FN4O3 B2475586 N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1210706-44-7

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2475586
CAS No.: 1210706-44-7
M. Wt: 330.319
InChI Key: OSAMSLHYESUUII-UHFFFAOYSA-N
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Description

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic small molecule characterized by a pyrazole core substituted with a methoxy group at position 3 and a methyl group at position 1. The carboxamide linkage connects the pyrazole ring to a methylene-bridged 5-(2-fluorophenyl)isoxazole moiety. The 2-fluorophenyl substitution on the isoxazole may enhance binding affinity through hydrophobic interactions and fluorine’s electron-withdrawing effects, while the methoxy group could improve metabolic stability compared to more labile substituents .

Properties

IUPAC Name

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O3/c1-21-9-12(16(19-21)23-2)15(22)18-8-10-7-14(24-20-10)11-5-3-4-6-13(11)17/h3-7,9H,8H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAMSLHYESUUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer therapies. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16_{16}H15_{15}FN4_{4}O3_{3}
  • Molecular Weight : 330.31 g/mol
  • CAS Number : 1210706-44-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various disease pathways. The compound may function by:

  • Enzyme Inhibition : It has been shown to inhibit enzymes that play critical roles in cancer cell proliferation.
  • Receptor Modulation : It may modulate receptor activity, affecting signaling pathways that lead to cellular growth and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has demonstrated efficacy against various cancer cell lines:

Cell Line IC50_{50} (µM) Effect
MCF73.79Growth inhibition
SF-26812.50Cytotoxicity
NCI-H46042.30Cytotoxicity

These values indicate a promising profile for further development as an anticancer agent, particularly due to its ability to inhibit cell growth effectively in vitro .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Similar pyrazole derivatives have shown significant inhibition of pro-inflammatory cytokines:

Cytokine Inhibition (%) at 10 µM
TNF-α61%
IL-676%

These results suggest that the compound may be effective in treating conditions characterized by inflammation .

Case Studies and Research Findings

Research has indicated that pyrazole derivatives exhibit a broad spectrum of biological activities. A notable study synthesized a series of pyrazole compounds and evaluated their antiproliferative effects against prostate cancer cell lines (LNCaP and PC-3). Among these, certain derivatives showed IC50_{50} values as low as 18 µM, indicating strong potential for further development .

Moreover, investigations into the structure-activity relationship (SAR) of similar compounds have revealed that modifications at specific positions on the pyrazole ring can significantly enhance biological activity. For instance, the introduction of fluorine substituents has been correlated with increased potency against cancer cell lines .

Scientific Research Applications

Biological Activities

Research has shown that N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibits various biological activities, including:

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . It has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, which is a programmed cell death mechanism crucial for eliminating malignant cells. In vitro studies have shown that it can inhibit cell proliferation effectively.
Cell LineIC50 (µM)
MCF7 (Breast)12.50
A549 (Lung)26.00
NCI-H460 (Lung)42.30

Anti-inflammatory Activity

The pyrazole scaffold is known for its anti-inflammatory properties. Research indicates that compounds similar to this compound can inhibit pro-inflammatory cytokines and enzymes, which are key mediators in inflammatory pathways.

Case Study 1: Anticancer Activity Assessment

A study conducted by Bouabdallah et al. examined the efficacy of various pyrazole derivatives against Hep2 and P815 cancer cell lines. The results indicated significant cytotoxic potential with IC50 values demonstrating strong anti-proliferative effects.

Case Study 2: Anti-inflammatory Evaluation

Research published in Molecules highlighted the anti-inflammatory effects of pyrazole derivatives, including those structurally similar to this compound. The study found that these compounds significantly reduced levels of inflammatory markers in vitro.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / Identifier Core Structure Key Substituents Functional Group Differences Molecular Weight (g/mol) Notable Data Reference
Target Compound Pyrazole-isoxazole 3-methoxy, 1-methyl, 2-fluorophenyl Carboxamide linker N/A N/A -
5-(substituted phenyl)-N-methyl-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Dihydropyrazole-isoxazole 4-nitrophenyl, carbothioamide Carbothioamide linker, nitro group N/A Enhanced lipophilicity
N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide Pyrazole-isoxazole 4-fluorobenzyl, 5-methyl, phenyl Benzyl substitution, methyl-isoxazole N/A MDL: MFCD03072611
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine-chromene 3-fluorophenyl, chromene, sulfonamide Chromene ring, sulfonamide linker 589.1 MP: 175–178°C
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyrazole 4-chlorophenyl, 2,4-dichlorophenyl, pyridylmethyl Chlorine substitutions, pyridylmethyl N/A Antagonist activity reported

Substituent Effects on Pharmacological Properties

  • Linker Groups : Carboxamide linkers (as in the target compound) generally exhibit higher polarity and hydrogen-bonding capacity than carbothioamide or sulfonamide linkers, which could influence solubility and target selectivity .

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